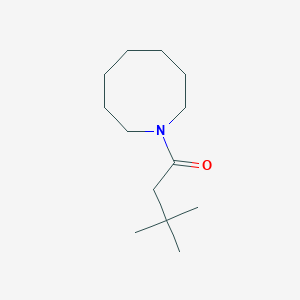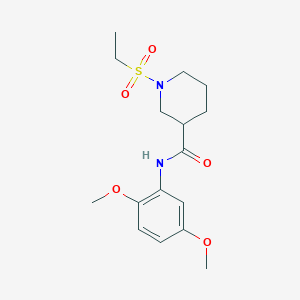![molecular formula C18H20N2O3S B4710976 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4710976.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide
Vue d'ensemble
Description
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide, also known as QNZ, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. QNZ is a selective inhibitor of NF-κB, a transcription factor that plays a critical role in inflammatory and immune responses.
Mécanisme D'action
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide selectively inhibits the NF-κB pathway by preventing the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus. This prevents the activation of genes involved in inflammation and immune responses. This compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, or programmed cell death. This compound also has anti-inflammatory and immunosuppressive effects by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In immune cells, this compound inhibits the production of cytokines and chemokines, which are involved in inflammation and immune responses. This compound has also been shown to inhibit the replication of certain viruses by interfering with viral gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide in lab experiments is its selectivity for the NF-κB pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Additionally, researchers are investigating the potential of this compound as a therapeutic agent for autoimmune diseases and inflammatory disorders. This compound is also being studied for its potential as an antiviral agent. Finally, researchers are investigating the use of this compound in combination with other drugs for the treatment of cancer.
Applications De Recherche Scientifique
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential treatment for autoimmune diseases and inflammatory disorders. Additionally, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methylphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-12-15(9-10-16(13)19-24(2,22)23)18(21)20-11-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-10,12,19H,5,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOSSXUPTRZQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC3=CC=CC=C32)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-1H-benzimidazol-2-yl 3,5-bis[(trifluoromethyl)thio]benzenecarbothioate](/img/structure/B4710898.png)

![N-[1-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B4710905.png)



![2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4710931.png)
![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4710948.png)
![5-(2-furyl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4710963.png)
![N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4710967.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4710977.png)


![methyl 2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710997.png)